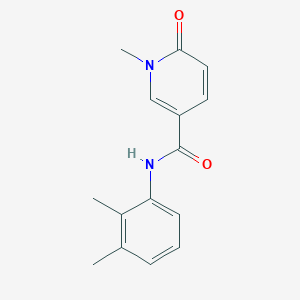
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide works by activating the immune system's natural killer cells, which then attack cancer cells. It also causes the release of cytokines, which further stimulate the immune response. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to be effective in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha and IL-6. It also increases the production of nitric oxide, which has anti-tumor effects. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that supply tumors with nutrients.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. It has also been shown to be effective in a variety of cancer cell lines and animal models. However, N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has some limitations. It is not effective in all types of cancer, and its mechanism of action is not fully understood. Additionally, its use in humans has been limited by its potential toxicity.
Future Directions
There are several future directions for research on N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide. One area of focus is on understanding its mechanism of action in more detail. Another area of research is on developing new formulations or delivery methods to improve its efficacy and reduce its toxicity. Additionally, there is interest in studying N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide in combination with other cancer treatments to enhance its anti-tumor effects. Overall, N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide shows promise as a potential anti-cancer agent, and further research is needed to fully understand its potential.
Synthesis Methods
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with various reagents to produce the final product. The synthesis of N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide is complex and requires specialized equipment and expertise.
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor effects in various types of cancer, including lung, breast, and colon cancer. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide works by stimulating the immune system to attack cancer cells, and it has been shown to be effective in combination with other cancer treatments.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(11(10)2)16-15(19)12-7-8-14(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRHZDVUCMZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)


![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)

